molecular formula C17H13FN4O2S B2930697 N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide CAS No. 895790-15-5

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide

Cat. No.: B2930697
CAS No.: 895790-15-5
M. Wt: 356.38
InChI Key: ZTYLRMJKPVXSSQ-UHFFFAOYSA-N
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Description

This compound features a fused triazolothiazole core substituted with a 2-fluorophenyl group at position 2 and a furan-2-carboxamide moiety linked via an ethyl chain at position 4. The triazolothiazole scaffold is known for its bioactivity in agrochemicals and pharmaceuticals, while the fluorophenyl and furan groups may enhance metabolic stability and target binding .

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2S/c18-13-5-2-1-4-12(13)15-20-17-22(21-15)11(10-25-17)7-8-19-16(23)14-6-3-9-24-14/h1-6,9-10H,7-8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYLRMJKPVXSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzylamine with ethyl 2-furoate to form an intermediate, which is then cyclized with thiosemicarbazide to yield the desired triazole-thiazole compound. The reaction conditions often involve the use of catalysts and solvents such as acetic acid and ethanol, with temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .

Scientific Research Applications

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. Molecular modeling studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural similarities and differences with related compounds:

Compound Name / ID Core Structure Key Substituents Reported Use/Activity Reference ID
N-{2-[2-(2-Fluorophenyl)-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-6-Yl]Ethyl}Furan-2-Carboxamide Triazolothiazole 2-Fluorophenyl, ethyl-linked furan-2-carboxamide Not explicitly stated (inference: potential agrochemical/pharmaceutical)
Flubenzimine (N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine) Thiazolidinylidene Trifluoromethylimino, phenyl groups Pesticide (insect growth regulator)
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide Imidazothiazole + pyridine 4-Fluorophenyl, acetamide Pharmaceutical (kinase inhibition)
Furilazole (3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) Oxazolidine Furan, dichloroacetyl Herbicide safener (maize crops)
Etaconazole (1-((2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole) Triazole + dioxolane 2,4-Dichlorophenyl, ethyl group Fungicide (sterol biosynthesis inhibition)
Key Observations:
  • Triazolothiazole vs. Imidazothiazole : The target compound’s triazolothiazole core differs from the imidazothiazole in , which is linked to kinase inhibition. The triazole ring may enhance metabolic resistance compared to imidazole derivatives .
  • Fluorophenyl Substituents : The 2-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl in . Positional differences in fluorine substitution can alter electronic effects and target binding .

Biological Activity

N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines multiple heterocycles, which contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The compound's structure includes:

  • Fluorophenyl group
  • Triazolo and Thiazole moieties
  • Furan ring
  • Carboxamide functional group

The molecular formula is characterized by the presence of various functional groups that enhance its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that compounds with triazole and thiazole moieties often demonstrate significant anticancer properties. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, triazole derivatives have been reported to inhibit various kinases involved in cancer progression .

2. Antimicrobial Properties

The compound has shown promising results against various bacterial strains. The presence of the thiazole ring is particularly noted for enhancing antimicrobial activity. In vitro studies have indicated effective Minimum Inhibitory Concentrations (MIC) against strains such as Staphylococcus aureus and Escherichia coli .

3. Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties through the modulation of inflammatory pathways. This can involve the inhibition of pro-inflammatory cytokines and enzymes like COX-2 .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Targeting specific enzymes involved in cell signaling pathways.
  • Modulation of Signaling Pathways : Interfering with pathways related to cell survival and inflammation.

Research Findings

A summary of key findings from recent studies includes:

Study FocusFindings
Anticancer ActivityInhibition of cancer cell lines with IC50 values indicating significant cytotoxicity.
Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria with MIC values ranging from 8 to 16 μg/mL.
Anti-inflammatory EffectsReduction in levels of inflammatory markers in animal models following treatment.

Case Studies

  • Anticancer Study : A study involving a derivative similar to this compound demonstrated a reduction in tumor size in xenograft models when administered at specific doses over a period of weeks.
  • Antimicrobial Evaluation : Clinical isolates were tested against the compound showing effective inhibition against resistant strains, highlighting its potential as a new antimicrobial agent.

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